2-Butenoic acid,3-methyl-, 2-(1-methylpropyl)-4,6-dinitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-methyl-, 2-(1-methylpropyl)-4,6-dinitrophenyl ester is a complex organic compound with a unique structure It is characterized by the presence of a butenoic acid backbone, a methyl group, and a dinitrophenyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-methyl-, 2-(1-methylpropyl)-4,6-dinitrophenyl ester typically involves the esterification of 2-Butenoic acid, 3-methyl- with 2-(1-methylpropyl)-4,6-dinitrophenol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired ester in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-methyl-, 2-(1-methylpropyl)-4,6-dinitrophenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Butenoic acid, 3-methyl-, 2-(1-methylpropyl)-4,6-dinitrophenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-methyl-, 2-(1-methylpropyl)-4,6-dinitrophenyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active dinitrophenol moiety, which can then interact with biological molecules. The dinitrophenyl group is known to form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-methyl-: A simpler analog without the ester and dinitrophenyl groups.
Butanoic acid, 2-methyl-, propyl ester: Another ester with a different alkyl group.
Butanoic acid, 2-methyl-, methyl ester: A methyl ester analog with a similar backbone.
Uniqueness
2-Butenoic acid, 3-methyl-, 2-(1-methylpropyl)-4,6-dinitrophenyl ester is unique due to the presence of both the dinitrophenyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H17N2O6- |
---|---|
Molecular Weight |
321.30 g/mol |
IUPAC Name |
2-(2-butan-2-yl-4,6-dinitrophenyl)-3-methylbut-2-enoate |
InChI |
InChI=1S/C15H18N2O6/c1-5-9(4)11-6-10(16(20)21)7-12(17(22)23)14(11)13(8(2)3)15(18)19/h6-7,9H,5H2,1-4H3,(H,18,19)/p-1 |
InChI Key |
JOIQIUVYCDOANM-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=C(C)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.